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Compound of Interest

Compound Name: (2,2-Difluorocyclopropyl)methanol

Cat. No.: B156797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-
Difluorocyclopropyl)methanol (CAS No. 509072-57-5). The information presented herein is

essential for the structural elucidation, purity assessment, and quality control of this fluorinated

cyclopropyl derivative, a building block of increasing interest in medicinal chemistry and drug

development.

Molecular Structure and Properties
(2,2-Difluorocyclopropyl)methanol is a colorless liquid with the molecular formula C₄H₆F₂O

and a molecular weight of 108.09 g/mol . The presence of the gem-difluoro group on the

cyclopropane ring imparts unique electronic properties and conformational constraints that are

of significant interest in the design of novel therapeutic agents.

Property Value

CAS Number 509072-57-5

Molecular Formula C₄H₆F₂O

Molecular Weight 108.09 g/mol

Appearance Clear, colorless liquid
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Spectroscopic Data
A complete experimental spectroscopic dataset for (2,2-Difluorocyclopropyl)methanol is not

publicly available in peer-reviewed literature or major spectral databases. The following tables

present predicted data and typical spectral ranges based on the analysis of similar chemical

structures. This information serves as a guide for researchers in interpreting experimentally

obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the methanolic proton, the

methylene protons adjacent to the oxygen, the cyclopropyl proton, and the geminal protons on

the cyclopropane ring.

Chemical Shift (δ) /
ppm (Predicted)

Multiplicity Integration Assignment

~3.6 Doublet of doublets 2H -CH₂OH

~2.5 Broad singlet 1H -OH

~1.5 - 1.8 Multiplet 1H CH (cyclopropyl)

~1.0 - 1.4 Multiplet 2H CH₂ (cyclopropyl)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
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Chemical Shift (δ) / ppm (Predicted) Assignment

~115 (t, ¹JCF ≈ 285 Hz) CF₂

~65 -CH₂OH

~25 CH (cyclopropyl)

~20 CH₂ (cyclopropyl)

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the hydroxyl group, C-H bonds,

and the C-F bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad, Strong O-H stretch

3000-2850 Medium C-H stretch (aliphatic)

~1450 Medium CH₂ bend

1200-1000 Strong C-F stretch

~1050 Strong C-O stretch

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic

fragmentation patterns for alcohols, including the loss of water and α-cleavage.

m/z Relative Intensity Assignment

108 Low [M]⁺

90 Medium [M - H₂O]⁺

77 Medium [M - CH₂OH]⁺

59 High [C₂H₃F₂]⁺
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for (2,2-
Difluorocyclopropyl)methanol.

NMR Spectroscopy
A sample of approximately 5-10 mg of (2,2-Difluorocyclopropyl)methanol is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectra are

recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy
For a liquid sample such as (2,2-Difluorocyclopropyl)methanol, the IR spectrum can be

obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium

bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as electron ionization

(EI) or chemical ionization (CI). For EI-MS, the sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph, and bombarded

with a beam of high-energy electrons (usually 70 eV). The resulting charged fragments are

then separated by their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of (2,2-
Difluorocyclopropyl)methanol.
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difluorocyclopropyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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